3-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Overview
Description
3-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine class. This compound features a pyrazole ring fused to a pyridine ring, with additional substituents including a cyclopropyl group, a phenyl group, and a trifluoromethyl group. Due to its intricate structure, it has garnered interest in various scientific research fields, particularly in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazole core. One common approach is the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale synthesis. This could include the use of continuous flow reactors, which can enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The pyridine nitrogen can be oxidized to form N-oxide derivatives.
Reduction: : The trifluoromethyl group can be reduced to a trifluoromethylamine.
Substitution: : Electrophilic substitution reactions can occur at the phenyl ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: : Formation of N-oxide derivatives.
Reduction: : Formation of trifluoromethylamine derivatives.
Substitution: : Introduction of halogens or nitro groups on the phenyl ring.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Medicinal Chemistry: : It has been studied for its antileishmanial and antimalarial activities. Its complex structure allows for interactions with various biological targets, making it a candidate for drug development.
Biology: : The compound can be used as a tool in biological studies to understand the mechanisms of action of similar compounds.
Industry: : Its unique properties may be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, in antileishmanial and antimalarial applications, it may inhibit enzymes or proteins essential for the survival of the pathogens. The exact molecular pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
This compound is unique due to its specific combination of substituents and fused ring structure Similar compounds include other pyrazolo[3,4-b]pyridines and related heterocyclic compounds
List of Similar Compounds
4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamides
Other pyrazolo[3,4-b]pyridine derivatives with varying substituents
Properties
IUPAC Name |
3-cyclopropyl-6-(1,3-dimethylpyrazol-4-yl)-1-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5/c1-12-15(11-28(2)26-12)17-10-16(21(22,23)24)18-19(13-8-9-13)27-29(20(18)25-17)14-6-4-3-5-7-14/h3-7,10-11,13H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDTUPXFMQMOBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NC3=C(C(=C2)C(F)(F)F)C(=NN3C4=CC=CC=C4)C5CC5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501112710 | |
Record name | 3-Cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501112710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005573-28-3 | |
Record name | 3-Cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1005573-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501112710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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